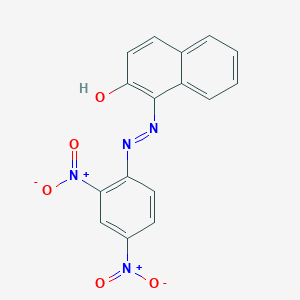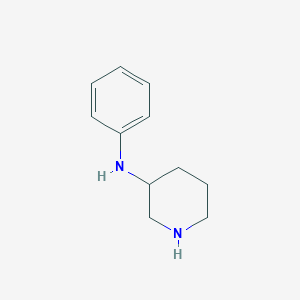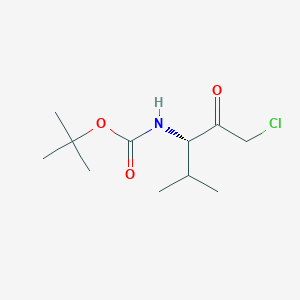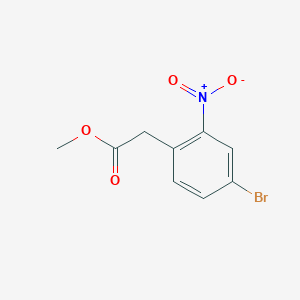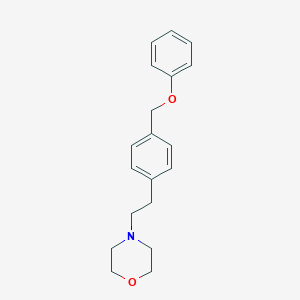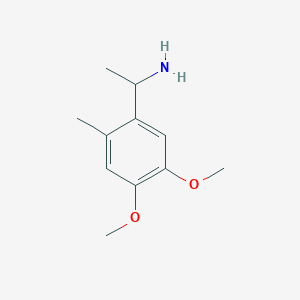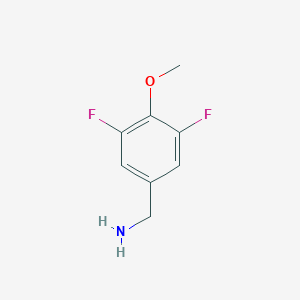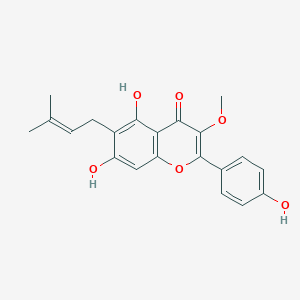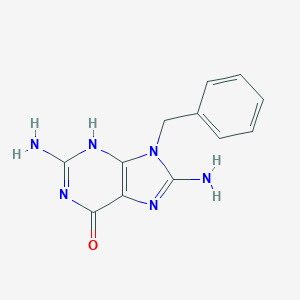
8-Amino-9-benzylguanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-氨基-9-苄基鸟嘌呤是一种合成化合物,以其对嘌呤核苷磷酸化酶 (PNP) 的强抑制活性而闻名。该酶在嘌呤补救途径中起着至关重要的作用,而嘌呤补救途径对于体内嘌呤的循环利用至关重要。 该化合物因其潜在的治疗应用而引起了极大的兴趣,特别是在治疗 T 细胞相关免疫缺陷疾病和某些类型的白血病方面 .
准备方法
化学反应分析
反应类型: 8-氨基-9-苄基鸟嘌呤主要由于存在氨基和苄基而发生取代反应。 这些反应是由取代基的供电子性质促进的,取代基增强了亲核性 .
常见试剂和条件:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行。
科学研究应用
作用机制
8-氨基-9-苄基鸟嘌呤通过竞争性抑制 PNP 发挥作用,从而阻止嘌呤核苷的磷酸解。 这种抑制导致有毒核苷类似物的积累,这些类似物选择性地靶向并杀死 T 细胞 . 该化合物与 PNP 的结合亲和力受苄基上供电子取代基的存在的影响,这些取代基增强了其抑制活性 .
类似化合物:
8-氨基鸟嘌呤: 一种已知的 PNP 抑制剂,其结构相似,但效力低于 8-氨基-9-苄基鸟嘌呤.
8-氨基-9-(2-噻吩甲基)鸟嘌呤: 另一种有效的 PNP 抑制剂,其在 9 位具有不同的取代基,显示出更高的抑制活性.
独特性: 8-氨基-9-苄基鸟嘌呤以其高效力和在人血中的代谢稳定性而脱颖而出,使其成为开发更有效的 PNP 抑制剂的潜在先导化合物 .
相似化合物的比较
8-Aminoguanine: A known PNP inhibitor with a similar structure but lower potency compared to 8-amino-9-benzylguanine.
8-Amino-9-(2-thienylmethyl)guanine: Another potent PNP inhibitor with a different substituent on the 9-position, showing higher inhibitory activity.
Uniqueness: this compound stands out due to its high potency and metabolic stability in human blood, making it a promising lead compound for developing more effective PNP inhibitors .
属性
CAS 编号 |
100890-94-6 |
|---|---|
分子式 |
C12H12N6O |
分子量 |
256.26 g/mol |
IUPAC 名称 |
2,8-diamino-9-benzyl-1H-purin-6-one |
InChI |
InChI=1S/C12H12N6O/c13-11-16-9-8(10(19)17-11)15-12(14)18(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,14,15)(H3,13,16,17,19) |
InChI 键 |
DPDYTYOWSIRPMB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)N)N=C2N |
手性 SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N=C(N3)N)N=C2N |
规范 SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)N)N=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B9041.png)
